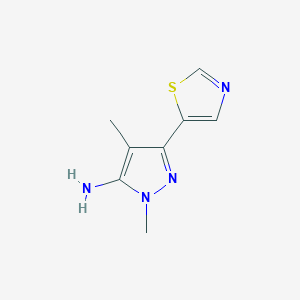![molecular formula C11H12N2OS B13072352 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)
5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde is a heterocyclic compound that integrates a thiophene ring with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both thiophene and pyrazole rings endows the molecule with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde typically involves the condensation of a thiophene derivative with a pyrazole derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in acetic acid or nitration with nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carboxylic acid.
Reduction: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-methanol.
Substitution: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]-2-bromothiophene or 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]-2-nitrothiophene.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde serves as a versatile intermediate for the construction of more complex heterocyclic systems. It is used in the synthesis of various bioactive molecules and advanced materials .
Biology and Medicine: This compound exhibits potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents .
Industry: In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of pyrazole moieties can enhance the electronic properties of these materials .
Mecanismo De Acción
The mechanism of action of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: A structurally similar compound with a pyrazole ring at the 5-position of the thiophene ring.
5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carbaldehyde: Another thiophene derivative with a different substituent at the 5-position.
Uniqueness: The unique combination of a propan-2-yl group on the pyrazole ring and an aldehyde group on the thiophene ring distinguishes 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
5-(3-propan-2-ylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)10-5-6-13(12-10)11-4-3-9(7-14)15-11/h3-8H,1-2H3 |
Clave InChI |
MJUGYOBLTREMLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C=C1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)


![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)


